N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride
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Overview
Description
N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride is a synthetic compound that features a morpholine ring and a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride typically involves the reaction of 2,2-difluoroethylamine with 3-chloropropylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated products, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine
- N-(2,2-Difluoroethyl)-N-(3-piperidin-4-ylpropyl)amine
- N-(2,2-Difluoroethyl)-N-(3-pyrrolidin-4-ylpropyl)amine
Uniqueness
N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride is unique due to the presence of both a difluoroethyl group and a morpholine ring. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
CAS No. |
1431966-02-7 |
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Molecular Formula |
C9H19ClF2N2O |
Molecular Weight |
244.71 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)-3-morpholin-4-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H18F2N2O.ClH/c10-9(11)8-12-2-1-3-13-4-6-14-7-5-13;/h9,12H,1-8H2;1H |
InChI Key |
ZEHUCDIZSYHOSA-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNCC(F)F.Cl.Cl |
Canonical SMILES |
C1COCCN1CCCNCC(F)F.Cl |
solubility |
not available |
Origin of Product |
United States |
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